3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the class of naphthyridines. This compound features a bicyclic structure that includes a naphthyridine ring system with an amino group at the 3-position and a dihydro configuration. Its unique structural properties make it of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various methods, often starting from simpler precursors. It is classified as a naphthyridine derivative, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The systematic name for this compound is 3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one, and it is recognized by the chemical registry number 40000-79-1.
The synthesis of 3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one can be achieved through several synthetic routes:
The yields from these synthetic methods can vary significantly based on reaction conditions and purification techniques. For instance, using continuous flow reactors and optimizing temperature and pressure conditions can enhance both yield and purity in industrial settings.
The molecular formula for 3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one is . Its structure consists of:
The compound exhibits specific stereochemistry due to the presence of the dihydro configuration, which can influence its interactions with biological targets.
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one can participate in several chemical reactions:
For oxidation reactions, agents such as potassium permanganate or chromium trioxide are typically employed. Reduction can be facilitated using sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles like amines or halides under basic or acidic conditions .
The mechanism of action for 3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one is largely dependent on its specific applications in biological systems. It may interact with various molecular targets such as enzymes or receptors, modulating biochemical pathways relevant to its therapeutic effects. The exact mechanism can vary based on structural modifications and intended use .
The compound typically appears as a solid with specific melting points that vary based on purity and crystallization methods. Its solubility characteristics are influenced by its heterocyclic structure.
As a heterocyclic compound, it exhibits reactivity typical of naphthyridines, including susceptibility to electrophilic attack due to the presence of nitrogen atoms in the ring system. The amino group enhances its nucleophilicity, allowing for diverse chemical transformations .
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one has potential applications in medicinal chemistry due to its biological activity profile. Research suggests that derivatives of this compound may exhibit antimicrobial properties and could serve as lead compounds for drug development targeting various diseases . Additionally, its structural features make it suitable for further modification to enhance efficacy against specific biological targets.
A robust one-pot asymmetric hydrogenation/lactamization sequence enables the scalable synthesis of enantiomerically pure (R)- and (S)-3-amino-3,4-dihydro-1H-[1,8]naphthyridin-2-one derivatives. This method addresses the limitations of chiral HPLC resolution, which suffers from intrinsic yield constraints. The process involves the asymmetric hydrogenation of enamine precursors like (Z)-methyl 3-(2-aminopyridin-3-yl)-2-(tert-butoxycarbonyl)acrylate (18) using chiral catalysts, followed by spontaneous lactamization. Key to this approach is the stereoselective generation of the chiral center at C3, where Ru(II)- or Rh(I)-based catalysts with chiral phosphine ligands achieve >99% enantiomeric excess (ee) and yields exceeding 80% [1] [4] . For the 7-methyl variant, Rh(COD)₂(acac)₂ combined with chiral phosphines (e.g., TangPhos, DuanPhos) provides 88% yield and 83% ee, demonstrating the methodology’s adaptability to substituted naphthyridinones [4] . The absolute configuration is confirmed via X-ray crystallography of pharmaceutical intermediates .
Table 1: Catalytic Systems for Enantioselective Hydrogenation
Precursor | Catalyst System | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Enamine ester (18) | Ru(II)/Chiral phosphine | 80–92 | 93–99 | [1] |
7-Methyl enamine analogue | Rh(COD)₂(acac)₂/DuanPhos | 88 | 83 | [4] |
7-Methyl enamine analogue | Rh(COD)₂(acac)₂/TangPhos | 88 | >90 |
Intramolecular aldol condensation serves as a pivotal step for assembling the 1,6-naphthyridinone core. A scalable 5-step synthesis begins with m-bromophenol, which undergoes etherification to form 3-(3-benzyloxypropoxy)phenylboronic acid. Subsequent coupling with N-(3-benzoylpyridin-2-yl)-N-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide enables an intramolecular aldol reaction under mild base conditions. This cyclization constructs the fused pyridine-dihydropyridinone system while simultaneously introducing the C3-amino group via glycine derivatives, avoiding redox manipulations. The benzyl protecting groups are cleaved under acidic conditions to furnish the target compound in high purity [6] [7]. This route achieves a 40% overall yield, representing a significant improvement over classical methods that require hazardous reagents (e.g., Curtius rearrangements of acyl azides) or expensive palladium-catalyzed couplings [6].
Microwave irradiation dramatically accelerates inverse electron-demand Diels-Alder (iEDDA) reactions for synthesizing 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. This approach leverages Sonogashira coupling to install aryl groups on alkyne-tethered triazines, followed by microwave-induced intramolecular iEDDA cyclization. The cycloaddition proceeds at 150°C within 30 minutes under microwave conditions, compared to 24–48 hours via conventional heating. This reduces decomposition of thermally sensitive intermediates and improves yields by 25–40% [3] [5]. The method is particularly effective for assembling 5-aryl-substituted derivatives, which are challenging to access through traditional lactamization routes.
Table 2: Conventional vs. Microwave-Assisted iEDDA Cyclization
Reaction Conditions | Temperature (°C) | Time | Yield Range (%) |
---|---|---|---|
Conventional heating | 120 | 24–48 hours | 45–65 |
Microwave irradiation | 150 | 30 minutes | 70–85 |
Two dominant synthetic strategies for 3-amino-1,6-naphthyridin-2-ones exhibit distinct advantages:
Ru-BINAP Catalyzed Asymmetric Hydrogenation: Ru(II) complexes with BINAP ligands achieve high enantioselectivity (93–99% ee) for unsubstituted naphthyridinones. However, for sterically hindered analogues like the 7-methyl derivative, Rh(I) catalysts with bulky phosphines (e.g., DuanPhos) are superior, providing >90% ee. These systems require anhydrous conditions and sensitive metal precursors but deliver pharmaceutical-grade enantiopurity in one pot [1] [4].
Base-Mediated Aldol Cyclization: This route uses inexpensive reagents (e.g., KOH, Et₃N) and avoids precious metals. Although scalable and operationally simpler, it generates racemic products, necessitating additional chiral resolution steps. Yields are moderate (60–70%), and epimerization at C3 can occur under strong basic conditions [6] [7].
Table 3: Catalytic vs. Base-Mediated Synthetic Routes
Parameter | Ru/Rh-Catalyzed Hydrogenation | Base-Mediated Aldol |
---|---|---|
Enantioselectivity | 83–99% ee | Racemic |
Functional Group Tolerance | Moderate (sensitive to sterics) | High |
Scalability | >100 g demonstrated | Kilogram-scale feasible |
Key Limitation | Cost of chiral catalysts | Requires chiral resolution |
Compounds Mentioned
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1